3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid

Description

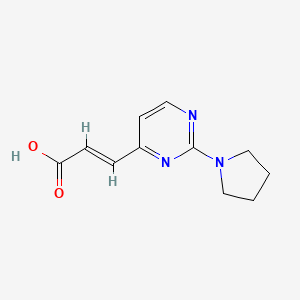

3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a pyrrolidine moiety and at position 4 with an acrylic acid group. This structure combines the electronic effects of the pyrrolidine ring (a five-membered secondary amine) with the acidity and hydrogen-bonding capacity of the acrylic acid group. Such compounds are often employed as intermediates in pharmaceutical synthesis or as ligands in catalytic systems due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

(E)-3-(2-pyrrolidin-1-ylpyrimidin-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-10(16)4-3-9-5-6-12-11(13-9)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,15,16)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKGPNXMYXVOA-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=NC=CC(=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine intermediate.

Attachment of the Acrylic Acid Moiety: The final step involves the addition of an acrylic acid moiety to the pyrimidine-pyrrolidine intermediate through a Michael addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring fused to a pyrimidine ring, with an acrylic acid moiety attached. This combination suggests potential for diverse interactions with biological targets, making it a candidate for drug development and other applications.

Medicinal Chemistry

3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid is being investigated as a pharmacophore in drug development, particularly for its anti-cancer and anti-inflammatory properties. Research indicates that compounds with similar structures have shown efficacy in targeting specific enzymes and receptors involved in cancer pathways.

Case Study: A study demonstrated that derivatives of pyrimidine compounds exhibit significant activity against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.

Synthesis Pathway:

- Formation of Pyrimidine Ring: Through condensation reactions.

- Introduction of Pyrrolidine Ring: Via nucleophilic substitution.

- Attachment of Acrylic Acid Moiety: Using Michael addition reactions.

These synthetic routes facilitate the exploration of various derivatives that could enhance biological activity or material properties .

Biological Studies

Research has shown that this compound interacts with biological targets such as enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action, which involves potential inhibition of enzyme activity through binding at active sites.

Mechanism of Action:

The compound's interaction with molecular targets may involve hydrogen bonding and electrostatic interactions, stabilizing its binding to enzymes or receptors .

Industrial Applications

The compound is being explored for use in the development of new materials and catalysts. Its chemical properties may lead to innovations in polymer science and coatings.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The acrylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Pyrrolidine vs. Other Nitrogenous Groups

The pyrrolidine substituent in the target compound contrasts with amino, chloro, or methoxy groups in analogs (e.g., Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate ). Pyrrolidine’s saturated ring introduces steric bulk and basicity, which could influence binding affinity in biological targets or catalytic coordination. For example, (E)-Methyl 3-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)acrylate demonstrates how pyrrolidine derivatives are modified for steric protection (via silyl groups) in synthetic intermediates.

Acrylic Acid vs. Methyl Acrylate

The acrylic acid group in the target compound differs from the methyl ester variants in the evidence (e.g., Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate, CAS 1142191-73-8 ). The free carboxylic acid enhances hydrophilicity and acidity (pKa ~4–5), making it more suitable for salt formation or ionic interactions in drug design compared to the lipophilic methyl esters.

Structural and Functional Data Comparison

Biological Activity

3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring fused with a pyrimidine structure, along with an acrylic acid moiety, which may confer unique pharmacological properties.

Structural Overview

The compound can be represented as follows:

- Chemical Structure :

- Pyrrolidine ring

- Pyrimidine ring

- Acrylic acid moiety

This structural combination suggests the potential for diverse interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrrolidine and pyrimidine rings can bind to active sites on enzymes, potentially inhibiting their function. The acrylic acid component may facilitate hydrogen bonding and electrostatic interactions, enhancing the stability of the compound's binding to its targets.

Biological Activities

Research indicates that this compound may exhibit several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines .

- Antimicrobial Effects : Compounds within this class have been evaluated for their activity against bacterial strains, including multidrug-resistant variants. The presence of the pyrrolidine moiety is believed to enhance the antimicrobial efficacy .

- Anti-inflammatory Potential : The compound's structure suggests it may modulate inflammatory pathways, although specific studies are still required to elucidate these effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on related compounds demonstrated that certain derivatives exhibited IC50 values as low as 13.4 nM against multiple cancer cell lines. These compounds induced G2/M phase arrest and apoptosis through mitochondrial pathways, highlighting their potential as effective anticancer agents .

Case Study: Antimicrobial Activity

In another investigation, compounds structurally similar to this compound were screened against Pseudomonas aeruginosa. Results indicated significant inhibition of bacterial growth, suggesting that modifications to the core structure could enhance antibacterial properties .

Q & A

Q. What are the established synthetic routes for 3-(2-Pyrrolidin-1-ylpyrimidin-4-yl)acrylic acid, and how can purity be optimized?

The compound is typically synthesized via Knoevenagel condensation, analogous to methods used for structurally related pyridine acrylates. For example, 3-(pyridin-4-yl)acrylic acid derivatives are synthesized by refluxing pyridinecarboxyaldehyde with malonic acid in pyridine, followed by HCl-induced precipitation and recrystallization (yield: ~98%) . Purity optimization involves solvent selection (e.g., acetone washing to remove unreacted precursors) and controlled recrystallization via slow water evaporation. X-ray crystallography confirms structural integrity, while NMR and HPLC validate purity .

Q. How can researchers characterize the supramolecular interactions of this compound in crystal lattices?

Supramolecular analysis requires single-crystal X-ray diffraction (SCXRD) to resolve hydrogen-bonding networks and π-π stacking. For example, (E)-3-(pyridin-4-yl)acrylic acid forms dimeric motifs via O–H···N hydrogen bonds between the carboxylic acid and pyridine groups, stabilized by C–H···O interactions. Database surveys (e.g., Cambridge Structural Database) reveal protonation-dependent variations, such as pyridinium salt formation with halides or perchlorate counterions . Pairing SCXRD with Hirshfeld surface analysis quantifies interaction contributions (e.g., 24% H-bonding, 14% van der Waals) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the pyrrolidine-pyrimidine scaffold?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (e.g., GRRM) are critical. These methods identify transition states and intermediates, enabling in silico optimization of substituent effects. For instance, modifying the pyrrolidine ring’s electron-donating capacity alters the acrylate’s reactivity in Michael addition or cycloaddition reactions. Feedback loops integrating experimental data (e.g., NMR kinetics) refine computational models, reducing trial-and-error approaches .

Q. How do solvent polarity and temperature influence the compound’s tautomeric equilibrium?

Tautomerism between keto-enol forms is solvent- and temperature-dependent. Polar solvents (e.g., DMSO) stabilize the enol tautomer via hydrogen-bonding, while nonpolar solvents favor the keto form. Variable-temperature NMR (VT-NMR) monitors equilibrium shifts: in CDCl₃, coalescence temperatures (~50°C) indicate rapid interconversion. Thermodynamic parameters (ΔG‡, ΔH) derived from Eyring plots guide reaction condition selection for tautomer-specific reactivity .

Q. What experimental design frameworks address contradictions in reported biological activity data?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Factorial design (e.g., 2³ designs) isolates variables like pH, incubation time, and co-solvents. For example, a study might test:

- Factors : pH (5.0 vs. 7.4), temperature (25°C vs. 37°C), solvent (DMSO vs. EtOH).

- Responses : IC₅₀ values in cancer cell lines. ANOVA identifies significant interactions (e.g., pH × solvent) and optimizes conditions for reproducibility .

Q. How can membrane separation technologies improve the purification of this acid from complex mixtures?

Nanofiltration (NF) membranes with tailored pore sizes (1–5 nm) selectively separate the compound (MW ~250 g/mol) from larger byproducts. For instance, polyamide membranes achieve >90% rejection rates at pH 6.5, where the acid is deprotonated (pKa ~4.5), minimizing membrane fouling. Process simulation tools (e.g., Aspen Plus) model flux rates and optimize transmembrane pressure .

Q. What role do non-covalent interactions play in the compound’s coordination chemistry?

The pyrimidine nitrogen and acrylate oxygen act as chelating sites for transition metals (e.g., Cu²⁺, Zn²⁺). Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd ~10⁻⁶ M for Cu²⁺), while ESI-MS confirms 1:1 or 2:1 ligand-metal stoichiometry. Crystal engineering studies reveal metallo-organic frameworks (MOFs) with luminescent properties, applicable in sensing .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?

Discrepancies may stem from solvent isotope effects (CDCl₃ vs. DMSO-d6) or pH-dependent protonation. For example, the pyridinium proton in D₂O appears downfield (δ 8.9 ppm) compared to neutral DMSO (δ 8.2 ppm). Standardized protocols (e.g., IUPAC guidelines for NMR) and deuterated solvent controls mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.